

(5-(3-Chlorophenyl)pyridin-3-yl)methanol

starting material for synthesis

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Compound of Interest

Compound Name: (5-(3-Chlorophenyl)pyridin-3-yl)methanol

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An In-depth Technical Guide: **(5-(3-Chlorophenyl)pyridin-3-yl)methanol** as a Core Starting Material in Synthetic Chemistry

Abstract

(5-(3-Chlorophenyl)pyridin-3-yl)methanol, CAS No. 887973-96-8, is a pivotal bifunctional building block in modern medicinal and materials chemistry.^{[1][2]} Its structure, which incorporates a 3,5-disubstituted pyridine core, offers a unique three-dimensional vector for molecular elaboration, making it a valuable starting material for complex target molecules. This guide provides an in-depth analysis of its synthesis, characterization, and strategic applications, with a focus on field-proven methodologies and the underlying chemical principles that govern its reactivity. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

The Strategic Importance of the Phenyl-Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, acting as a bioisosteric replacement for a phenyl ring while introducing a hydrogen bond acceptor and modulating physicochemical properties like solubility and metabolic stability. The combination of a pyridine core with a substituted phenyl ring, as seen in **(5-(3-Chlorophenyl)pyridin-3-yl)methanol**, creates a molecular framework present in numerous biologically active agents, including kinase inhibitors

and receptor modulators.[3][4] The primary alcohol function serves as a critical handle for subsequent chemical diversification.

Core Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The most robust and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction is renowned for its high yields, mild conditions, and exceptional tolerance of various functional groups, making it ideal for this synthesis.[6]

Rationale and Mechanistic Overview

The strategy involves coupling a pyridine-based electrophile (e.g., 5-bromopyridine-3-methanol) with a phenyl-based organoboron nucleophile (e.g., (3-chlorophenyl)boronic acid). The choice of a bromo-pyridine is a pragmatic balance between reactivity and stability, as aryl bromides are generally more reactive than chlorides in the oxidative addition step, which is often rate-limiting.[6]

The catalytic cycle, a cornerstone of this process, proceeds through three fundamental steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the bromopyridine.
- Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
- Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired biaryl product and regenerating the Pd(0) catalyst.

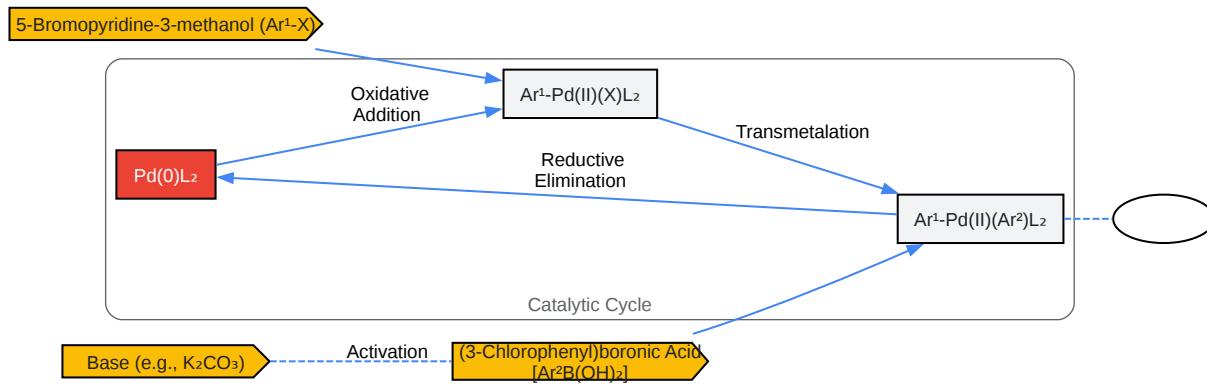


Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol is a robust, generalized procedure adapted from standard methodologies for heteroaryl coupling.^{[7][8]}

Materials & Reagents:

Reagent	M.W.	Amount (1.0 eq)	Moles	Equivalents
5-Bromopyridine-3-methanol	188.02	(e.g., 5.00 g)	26.6 mmol	1.0
(3-Chlorophenyl)boronic acid	156.37	4.98 g	31.9 mmol	1.2
Pd(PPh ₃) ₄	1155.56	874 mg	0.75 mmol	0.03
Potassium Carbonate (K ₂ CO ₃)	138.21	7.35 g	53.2 mmol	2.0
Solvent System				
1,4-Dioxane	100 mL			
Water	25 mL			

Step-by-Step Procedure:

- **Vessel Preparation:** To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromopyridine-3-methanol (1.0 eq), (3-chlorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- **Inerting the Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
- **Solvent Addition:** Add the degassed solvent system (1,4-dioxane and water, 4:1 ratio). A homogenous suspension should form.
- **Catalyst Introduction:** Add the Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst (0.03 eq) to the mixture under a positive flow of inert gas.
- **Reaction Execution:** Heat the mixture to 85-90 °C with vigorous stirring. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.[8][9]

- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (e.g., 150 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
- Isolation: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient eluent system (e.g., 20-60% ethyl acetate in hexanes), to afford **(5-(3-Chlorophenyl)pyridin-3-yl)methanol** as a solid.

Product Characterization and Quality Control

Rigorous analytical validation is non-negotiable to ensure the material's identity, purity, and suitability for downstream applications.

Technique	Purpose	Expected Observations
¹ H NMR	Structural Confirmation	Signals corresponding to aromatic protons on both rings (typically in the 7.4-8.8 ppm range) and a characteristic singlet for the benzylic -CH ₂ OH protons (~4.7 ppm).
¹³ C NMR	Carbon Skeleton Verification	Distinct signals for all 12 unique carbon atoms, including the methylene carbon around 62 ppm.
LC-MS	Purity Assessment & Mass Verification	A major peak on the chromatogram (purity >97%) with a corresponding mass ion for [M+H] ⁺ at m/z ≈ 220.05.
FT-IR	Functional Group ID	Characteristic broad absorption for the O-H stretch (~3300 cm ⁻¹) and C-Cl stretch (~780 cm ⁻¹).

Strategic Applications in Multi-Step Synthesis

The true value of **(5-(3-Chlorophenyl)pyridin-3-yl)methanol** lies in the reactivity of its primary alcohol. This functional group is a versatile launching point for introducing further complexity.

Key Chemical Transformations

The hydroxyl group can be readily converted into other functionalities, enabling diverse coupling strategies:

- Halogenation: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the alcohol to the corresponding chloride or bromide, creating a potent electrophilic site for nucleophilic substitution reactions.[10]

- Oxidation: Mild oxidation (e.g., with MnO_2 or PCC) yields the corresponding aldehyde, which can participate in reductive aminations, Wittig reactions, or other carbonyl chemistry.
- Etherification: Williamson ether synthesis or Mitsunobu reactions allow for the formation of diverse ether linkages, which are common in pharmacologically active molecules.
- Activation: Conversion to a mesylate or tosylate creates an excellent leaving group, facilitating displacement by a wide range of nucleophiles.

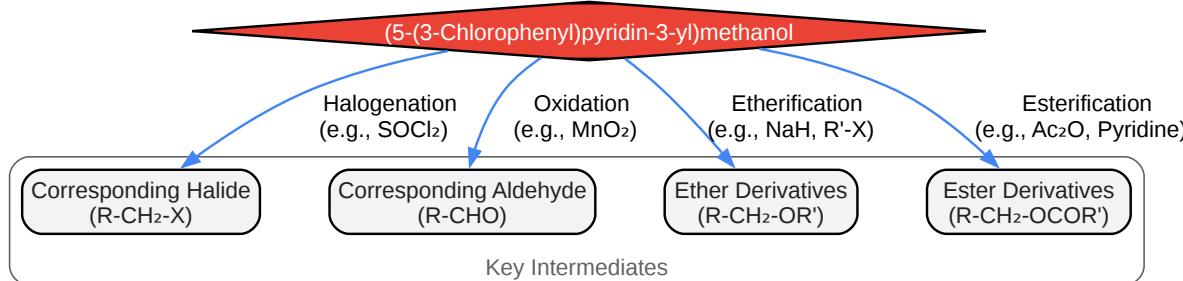


Figure 2: Synthetic Diversification Pathways

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